molecular formula C9H15NO4 B1422796 Tert-butyl 2-methoxyimino-3-oxobutyrate CAS No. 76674-93-6

Tert-butyl 2-methoxyimino-3-oxobutyrate

Cat. No. B1422796
CAS RN: 76674-93-6
M. Wt: 201.22 g/mol
InChI Key: NGQMPYHAZGBVKN-UHFFFAOYSA-N
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Patent
US05095149

Procedure details

In 31.6 g of glacial acetic acid was dissolved 31.6 g (0.2 mole) of tert-butyl acetoacetate, and a solution of 15.2 g (0.22 mole) of sodium nitrite in 30 ml of water was added dropwise at 0° to 5° C. over a period of 2 hours and stirred at room temperature for 1 hour. After completion of the reaction, 100 ml of water and 100 ml of dichloromethane were added and then stirred, and the resulting mixture was allowed to stand to be separated and the aqueous layer was removed. To the thus obtained solution of tert-butyl 2-hydroxyimino-3-oxobutyrate in dichloromethane was added 41.5 g (0.3 mole) of potassium carbonate with cooling, after which 27.8 g (0.22 mole) of dimethyl sulfate was added dropwise at 20° C. over a period of 2 hours and stirred at 20° C. for another 1 hour. After completion of the reaction, the reaction solution was washed with 150 ml of water and dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure to obtain 38.0 g (yield 95%) of tert-butyl 2-methoxyimino-3-oxobutyrate as a light-yellow, oily substance.
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
41.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
27.8 g
Type
reactant
Reaction Step Four
Quantity
31.6 g
Type
reactant
Reaction Step Five
Quantity
31.6 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](OC(C)(C)C)(=O)CC(C)=O.N([O-])=O.[Na+].[OH:16][N:17]=[C:18]([C:26](=[O:28])[CH3:27])[C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20].C(=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>C(O)(=O)C.O.ClCCl>[CH3:1][O:16][N:17]=[C:18]([C:26](=[O:28])[CH3:27])[C:19]([O:21][C:22]([CH3:24])([CH3:23])[CH3:25])=[O:20] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C(=O)OC(C)(C)C)C(C)=O
Name
Quantity
41.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
27.8 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Five
Name
Quantity
31.6 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC(C)(C)C
Name
Quantity
31.6 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
to be separated
CUSTOM
Type
CUSTOM
Details
the aqueous layer was removed
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
STIRRING
Type
STIRRING
Details
stirred at 20° C. for another 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the reaction solution was washed with 150 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CON=C(C(=O)OC(C)(C)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.